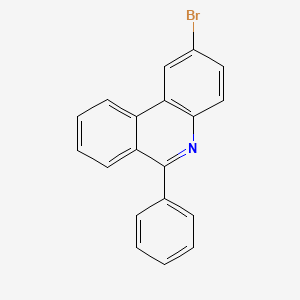

2-Bromo-6-phenylphenanthridine

CAS No.: 6327-63-5

Cat. No.: VC17159103

Molecular Formula: C19H12BrN

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6327-63-5 |

|---|---|

| Molecular Formula | C19H12BrN |

| Molecular Weight | 334.2 g/mol |

| IUPAC Name | 2-bromo-6-phenylphenanthridine |

| Standard InChI | InChI=1S/C19H12BrN/c20-14-10-11-18-17(12-14)15-8-4-5-9-16(15)19(21-18)13-6-2-1-3-7-13/h1-12H |

| Standard InChI Key | KYHWYUDFAZLSKD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a phenanthridine backbone—a tricyclic system comprising two benzene rings fused to a pyridine ring—with substituents at the 2- and 6-positions. The bromine atom introduces electronegativity and steric bulk, while the phenyl group enhances aromatic conjugation. This combination confers unique electronic properties, as evidenced by its and reactivity profiles.

Physicochemical Characteristics

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.2 g/mol |

| SMILES Notation | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

| InChI Key | KYHWYUDFAZLSKD-UHFFFAOYSA-N |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Synthetic Methodologies

Suzuki–Miyaura Coupling

The primary synthesis route involves the Suzuki–Miyaura cross-coupling reaction, which couples an aryl bromide with an aryl boronic acid under palladium catalysis. This method offers high efficiency and scalability, making it suitable for industrial applications. For example, reacting 2-bromophenanthridine with phenylboronic acid in the presence of and a base yields the target compound in moderate-to-high yields.

Biological Activities

Antimicrobial Properties

Preliminary studies indicate that 2-bromo-6-phenylphenanthridine exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The mechanism likely involves intercalation into microbial DNA or inhibition of topoisomerase enzymes, disrupting replication. Comparative analyses with unsubstituted phenanthridine suggest that the bromine atom enhances binding affinity to nucleic acids.

Applications in Organic Synthesis

Building Block for Complex Molecules

The bromine atom serves as a handle for further functionalization via cross-coupling or nucleophilic substitution reactions. For example, Sonogashira coupling with terminal alkynes could yield alkynyl-phenanthridine derivatives for optoelectronic materials.

Role in Aza-PAH Synthesis

Comparison with Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Phenanthridine | Unsubstituted tricyclic core | DNA intercalation, antiviral |

| 2-Bromophenanthridine | Bromine at 2-position | Enhanced cytotoxicity |

| 6-Phenylphenanthridine | Phenyl at 6-position | Improved lipid solubility |

The synergistic effects of bromine and phenyl substituents in 2-bromo-6-phenylphenanthridine likely amplify its bioactivity compared to simpler analogs.

Future Directions

Mechanistic Studies

Elucidating the compound’s mode of action against microbial and cancer cells is critical. Techniques like X-ray crystallography and molecular docking could identify target proteins or nucleic acids.

Synthetic Optimization

Exploring flow chemistry or microwave-assisted synthesis may improve reaction yields and reduce purification steps. Additionally, developing enantioselective routes could access chiral derivatives for asymmetric catalysis.

Toxicity Profiling

Comprehensive toxicological assessments are needed to evaluate safety for therapeutic use. Studies on metabolic stability and off-target effects will guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume